molecular formula C16H17NO2 B1392050 2-(4-Isopropoxybenzoyl)-6-methylpyridine CAS No. 1187165-75-8

2-(4-Isopropoxybenzoyl)-6-methylpyridine

Cat. No. B1392050
CAS RN: 1187165-75-8
M. Wt: 255.31 g/mol
InChI Key: MHWCITZGUBVGEQ-UHFFFAOYSA-N
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Description

“2-(4-Isopropoxybenzoyl)-6-methylpyridine”, also known as IPBP, is a chemical compound that belongs to the pyridine family . It has a molecular weight of 241.29 g/mol . The compound is a pale yellow solid that has a molecular structure consisting of a pyridine ring, benzoyl group, and an isopropoxy group.


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring, a benzoyl group, and an isopropoxy group. The compound has a molecular formula of C15H15NO2 .


Physical And Chemical Properties Analysis

“this compound” is a pale yellow solid. It has a molecular weight of 241.29 g/mol .

Scientific Research Applications

Molecular and Crystal Structure Studies

2-(4-Isopropoxybenzoyl)-6-methylpyridine and related compounds have been extensively studied for their molecular and crystal structures. For example, Thanigaimani et al. (2015) examined organic acid-base salts, including 2-amino-6-methylpyridinium, demonstrating their crystal structures and the role of noncovalent interactions in their formation (Thanigaimani et al., 2015). Similarly, research by Hayvalı et al. (2003) on benzo-15-crown-5 ethers featuring substitutions related to 2-amino-6-methylpyridine highlighted their structural characteristics (Hayvalı et al., 2003).

Chemical Synthesis and Reactions

The compound and its analogs have been used in various chemical synthesis processes. Egorova and Prins (2004) discussed the competitive hydrodesulfurization of dibenzothiophene, where 2-methylpyridine plays a role (Egorova & Prins, 2004). Nosova et al. (2004) explored the formation of fluorine-containing pyrido[1,2-a]quinazolin-6-ones using 2-amino-5-methylpyridine (Nosova et al., 2004).

Supramolecular Chemistry

Compounds like this compound are significant in supramolecular chemistry. Khalib et al. (2014) investigated hydrogen-bonded supramolecular associations in organic acid-base salts using 2-amino-4-methylpyridine, which is structurally similar (Khalib et al., 2014).

Anticonvulsant Activity Studies

Hamor and Farraj (1965) synthesized alkyl esters of 6-chloro-2-sulfamoylbenzoic acid, which are structurally related, to explore their anticonvulsant activities (Hamor & Farraj, 1965).

Magnetic Properties in Chemistry

Escuer et al. (2011) utilized 6-methylpyridine-2-carbaldehydeoxime in nickel(II) carboxylate chemistry to study the structural and magnetic properties of penta- and hexanuclear complexes (Escuer et al., 2011).

properties

IUPAC Name

(6-methylpyridin-2-yl)-(4-propan-2-yloxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-11(2)19-14-9-7-13(8-10-14)16(18)15-6-4-5-12(3)17-15/h4-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHWCITZGUBVGEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)C2=CC=C(C=C2)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901196231
Record name [4-(1-Methylethoxy)phenyl](6-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901196231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1187165-75-8
Record name [4-(1-Methylethoxy)phenyl](6-methyl-2-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187165-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(1-Methylethoxy)phenyl](6-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901196231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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